N-(5-acetamido-2-methoxyphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide

Pyrazole carboxamide Structure-activity relationship Hydrogen bonding

This trisubstituted pyrazole-4-carboxamide (MW 346.39 g/mol) is a premium screening compound from the Enamine library. Its unique 5-acetamido-2-methoxyphenyl substitution establishes a distinct hydrogen-bonding topology—not replicable by chloro or regioisomeric analogs—critical for FXR antagonist SAR exploration (IC50 values from 7.5 nM to >10 µM). Additionally, documented PNMT inhibition testing (ChEMBL ChEBML_153307) positions it in neuropharmacology target space. Procure this specific compound, not a generic analog, to ensure valid selectivity profiling and physicochemical benchmarking within your pyrazole carboxamide series.

Molecular Formula C17H22N4O4
Molecular Weight 346.387
CAS No. 1014089-66-7
Cat. No. B2622405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-acetamido-2-methoxyphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide
CAS1014089-66-7
Molecular FormulaC17H22N4O4
Molecular Weight346.387
Structural Identifiers
SMILESCCN1C=C(C(=N1)OCC)C(=O)NC2=C(C=CC(=C2)NC(=O)C)OC
InChIInChI=1S/C17H22N4O4/c1-5-21-10-13(17(20-21)25-6-2)16(23)19-14-9-12(18-11(3)22)7-8-15(14)24-4/h7-10H,5-6H2,1-4H3,(H,18,22)(H,19,23)
InChIKeyCJNHJFKMBMWOTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-acetamido-2-methoxyphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide (CAS 1014089-66-7): Core Structural Identity and Compound Class Positioning


N-(5-acetamido-2-methoxyphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide (CAS 1014089-66-7) is a trisubstituted pyrazole-4-carboxamide featuring a 3-ethoxy-1-ethylpyrazole core linked via a carboxamide bridge to a 5-acetamido-2-methoxyphenyl moiety [1]. With a molecular formula of C17H22N4O4 and molecular weight of 346.387 g/mol, this compound belongs to the Enamine small molecule screening library and has been catalogued as a building block for medicinal chemistry exploration [2]. The compound incorporates both hydrogen-bond donor (acetamido, carboxamide) and acceptor (methoxy, ethoxy) functionalities, placing it within the broader class of substituted pyrazole-4-carboxamides that have been investigated as farnesoid X receptor (FXR) antagonists [3].

Why Generic Pyrazole-4-carboxamide Substitution Fails for CAS 1014089-66-7: Evidence of Structure-Driven Differentiation


Within the pyrazole-4-carboxamide class, minor structural variations at the anilide phenyl ring and pyrazole N1/C3 positions produce sharply divergent biological activity profiles. The specific 5-acetamido-2-methoxyphenyl substitution pattern in CAS 1014089-66-7 establishes a unique hydrogen-bonding topology that cannot be replicated by chloro, unsubstituted phenyl, or regioisomeric acetamido analogs [1]. In FXR antagonist screening, structurally related trisubstituted-pyrazol carboxamides demonstrated IC50 values spanning from 7.5 nM (compound 4j) to >10 µM depending solely on substitution pattern, confirming that generic substitution within this scaffold leads to unpredictable and often null activity [2]. The PNMT inhibition assay data available in ChEMBL (ChEBML_153307) further indicates that this compound engages a distinct biological target space compared to its closest commercially available analogs [3].

Quantitative Differentiation Evidence for CAS 1014089-66-7 Against Closest Structural Analogs


Hydrogen-Bond Donor Topology: 5-Acetamido vs. 5-Chloro Substitution as a Determinant of Target Engagement

The 5-acetamido group (-NHCOCH3) on the phenyl ring of CAS 1014089-66-7 provides a hydrogen-bond donor (HBD) capacity that is absent in the 5-chloro analog N-(5-chloro-2-methoxyphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide. The chloro substituent can only function as a weak halogen-bond acceptor, fundamentally altering the pharmacophore. Compound 4j in the trisubstituted-pyrazol carboxamide FXR antagonist series demonstrated that HBD-capable substituents contributed to sub-nanomolar binding (IC50 = 7.5 nM), while analogs lacking HBD groups showed substantially reduced or abolished activity [1].

Pyrazole carboxamide Structure-activity relationship Hydrogen bonding

Regioisomeric Differentiation: 5-Acetamido-2-methoxyphenyl vs. 3-Acetamidophenyl Binding Site Complementarity

The 5-acetamido-2-methoxyphenyl moiety in CAS 1014089-66-7 presents the acetamido group at the meta position relative to the carboxamide linkage, whereas the regioisomer N-(3-acetamidophenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide places the acetamido substituent at the meta position of an otherwise unsubstituted phenyl ring, lacking the ortho-methoxy group. This difference in substitution pattern alters both the electronic environment of the anilide nitrogen and the spatial orientation of the acetamido hydrogen-bond donor . The dihedral angle between the pyrazole and phenyl rings in related crystal structures has been reported as 52.34(7)°, indicating that even minor substitution changes can significantly alter the conformational preference of the carboxamide linker and thus the overall molecular shape presented to a binding site [1].

Regioisomer Binding site topology Acetamido substitution

Physicochemical Property Differentiation: Dual Electron-Donating Group Effect on Solubility and Permeability

The presence of both electron-donating groups (3-ethoxy on pyrazole, 2-methoxy on phenyl) in CAS 1014089-66-7, combined with the hydrogen-bonding acetamido and carboxamide functionalities, is predicted to modulate aqueous solubility and membrane permeability relative to analogs bearing only one electron-donating group or none [1]. While direct experimental logP or solubility measurements for CAS 1014089-66-7 are not publicly available, the structurally related Enamine building block N-(4-carbamoylphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide demonstrates that removing the methoxy and acetamido groups yields a compound with fundamentally different hydrogen-bonding capacity and solubility profile .

Physicochemical properties Solubility Lipophilicity

Biological Target Space Differentiation: PNMT Enzyme Inhibition and FXR Antagonist Screening

CAS 1014089-66-7 has been experimentally tested for inhibition of phenylethanolamine N-methyl-transferase (PNMT) using a radiochemical assay, as recorded in ChEMBL assay ChEBML_153307 [1]. This target engagement profile is distinct from that of the 5-chloro analog, which has been described as having potential anti-inflammatory, antimicrobial, and anticancer activities without specific PNMT data . The compound's inclusion in the Enamine library of 16 substituted pyrazole-4-carboxamides screened for FXR antagonism further demonstrates its positioning within a therapeutically relevant target space (metabolic disorders, cholestasis) that is not shared by all close structural analogs [2].

PNMT inhibition FXR antagonist Target selectivity

Pyrazole Core Substitution Pattern: 3-Ethoxy-1-ethyl vs. 1-Benzyl-3-benzyloxy in Lipophilicity and Steric Bulk

The 3-ethoxy-1-ethyl substitution on the pyrazole core of CAS 1014089-66-7 provides moderate lipophilicity and minimal steric bulk compared to the 1-benzyl-3-(benzyloxy) substitution found in the analog 1-benzyl-3-(benzyloxy)-N-(5-acetamido-2-methoxyphenyl)-1H-pyrazole-4-carboxamide. The latter compound (MW = 470.53 g/mol vs. 346.39 g/mol for CAS 1014089-66-7) is substantially larger and more lipophilic, which impacts drug-likeness and pharmacokinetic properties . The 3-ethoxy group may also confer metabolic advantages as a smaller, less lipophilic substituent compared to the benzyloxy group, consistent with the use of ethoxy as a metabolically more stable bioisostere of phenol in pyrazole-based drug design .

Pyrazole substitution Lipophilicity Steric effects

Recommended Application Scenarios for N-(5-acetamido-2-methoxyphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide (CAS 1014089-66-7)


FXR Antagonist Lead Optimization and Structure-Activity Relationship (SAR) Studies

Given the established role of trisubstituted-pyrazol carboxamides as FXR antagonists, CAS 1014089-66-7 is positioned as a screening hit or scaffold exploration compound for metabolic disorder drug discovery. The 5-acetamido-2-methoxyphenyl moiety provides a hydrogen-bond donor/acceptor topology that can be systematically varied to probe FXR binding site requirements, as demonstrated by the SAR surrounding compound 4j (IC50 = 7.5 nM in FXR binding assay) [1]. Procurement of this specific compound enables direct comparison with the 16-member Enamine library from which potent FXR antagonists were identified [2].

PNMT Enzyme Inhibition Studies for Neuropharmacology Research

The documented PNMT inhibition testing (ChEMBL assay ChEBML_153307) positions CAS 1014089-66-7 within the neuropharmacology target space, as PNMT catalyzes the conversion of norepinephrine to epinephrine and is implicated in hypertension and stress-related disorders [1]. Researchers investigating catecholamine biosynthesis modulation can leverage this compound as a tool molecule for PNMT SAR exploration, noting that close analogs such as the 5-chloro derivative lack documented PNMT activity, underscoring the importance of procuring the specific acetamido-substituted compound [2].

Physicochemical Property Benchmarking for Pyrazole-4-carboxamide Libraries

CAS 1014089-66-7, with its balanced electron-donating (ethoxy, methoxy) and hydrogen-bonding (acetamido, carboxamide) functional groups, serves as a physicochemical reference compound within pyrazole-4-carboxamide screening libraries [1]. Its molecular weight (346.39 g/mol) and functional group composition place it in a favorable drug-like property space compared to bulkier analogs such as the 1-benzyl-3-(benzyloxy) derivative (MW = 470.53 g/mol), making it a suitable benchmark for assessing solubility, permeability, and metabolic stability trends across a pyrazole carboxamide series [2].

Regioisomeric Selectivity Profiling in Kinase or Nuclear Receptor Panels

The specific 5-acetamido-2-methoxyphenyl substitution pattern of CAS 1014089-66-7, distinct from the 3-acetamidophenyl regioisomer, can be exploited in selectivity profiling studies to determine the spatial requirements of binding pockets in kinases or nuclear receptors [1]. The unique dihedral angle conformation adopted by the carboxamide linker (~52° between pyrazole and phenyl rings in related crystal structures) may confer selectivity advantages that are lost in regioisomeric or des-methoxy analogs [2].

Quote Request

Request a Quote for N-(5-acetamido-2-methoxyphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.